Cas no 858261-57-1 (2-(4-Methylphenyl)piperidine hydrochloride)

2-(4-Methylphenyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methylphenyl)piperidine hydrochloride
- 858261-57-1
- 2-(4-methylphenyl)piperidine;hydrochloride
- AKOS015844557
-
- Inchi: 1S/C12H17N.ClH/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H
- InChI Key: PYCJJIYTZIZFRQ-UHFFFAOYSA-N
- SMILES: Cl.N1CCCCC1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 211.1127773g/mol
- Monoisotopic Mass: 211.1127773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
2-(4-Methylphenyl)piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021684-500mg |
2-(4-Methylphenyl)piperidine hydrochloride |
858261-57-1 | 500mg |
3332.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021684-1g |
2-(4-Methylphenyl)piperidine hydrochloride |
858261-57-1 | 1g |
5119CNY | 2021-05-07 | ||
A2B Chem LLC | AY10669-500mg |
2-(4-Methylphenyl)piperidine hydrochloride |
858261-57-1 | 500mg |
$292.00 | 2024-04-19 | ||
A2B Chem LLC | AY10669-1g |
2-(4-Methylphenyl)piperidine hydrochloride |
858261-57-1 | 1g |
$421.00 | 2024-04-19 | ||
TRC | M357993-5mg |
2-(4-Methylphenyl)piperidine Hydrochloride |
858261-57-1 | 5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021684-500mg |
2-(4-Methylphenyl)piperidine hydrochloride |
858261-57-1 | 500mg |
3332CNY | 2021-05-07 | ||
TRC | M357993-10mg |
2-(4-Methylphenyl)piperidine Hydrochloride |
858261-57-1 | 10mg |
$ 65.00 | 2022-06-03 | ||
TRC | M357993-50mg |
2-(4-Methylphenyl)piperidine Hydrochloride |
858261-57-1 | 50mg |
$ 115.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021684-1g |
2-(4-Methylphenyl)piperidine hydrochloride |
858261-57-1 | 1g |
5119.0CNY | 2021-07-05 |
2-(4-Methylphenyl)piperidine hydrochloride Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on 2-(4-Methylphenyl)piperidine hydrochloride
Introduction to 2-(4-Methylphenyl)piperidine hydrochloride (CAS No. 858261-57-1)
2-(4-Methylphenyl)piperidine hydrochloride, identified by its CAS number 858261-57-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a 4-methylphenyl (tolyl) group at the 2-position of the piperidine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various pharmaceutical applications. Over recent years, 2-(4-methylphenyl)piperidine hydrochloride has garnered attention due to its potential in modulating central nervous system (CNS) pathways. Its structural motif is reminiscent of several pharmacologically active agents, suggesting a broad spectrum of biological activity.
Recent advancements in medicinal chemistry have highlighted the utility of piperidine derivatives in developing novel therapeutic agents. The 4-methylphenyl substituent imparts lipophilicity, which is crucial for blood-brain barrier penetration, a key consideration for CNS-targeting drugs. This balance between lipophilicity and polarizability makes 2-(4-methylphenyl)piperidine hydrochloride an attractive candidate for further investigation.
In the context of modern drug design, the scaffold flexibility of piperidine derivatives allows for facile modifications at various positions, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. Researchers have explored analogs of 2-(4-methylphenyl)piperidine hydrochloride to identify compounds with enhanced binding affinity and selectivity for specific biological targets. These efforts align with the growing demand for precision medicine, where tailored therapeutic interventions are designed to address individual patient needs.
One notable area of research involves the exploration of 2-(4-methylphenyl)piperidine hydrochloride as a precursor in the synthesis of potential analgesic and anxiolytic agents. The compound’s structural features suggest interactions with neurotransmitter systems involved in pain perception and anxiety regulation. Preclinical studies have demonstrated promising results in animal models, indicating its potential as a lead compound for further development.
The synthesis of 2-(4-methylphenyl)piperidine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical-grade standards. These synthetic strategies are critical for producing sufficient quantities of the compound for both research and commercial purposes.
From a regulatory perspective, 2-(4-methylphenyl)piperidine hydrochloride (CAS No. 858261-57-1) must undergo rigorous testing to establish its safety and efficacy before clinical use. This includes toxicological assessments, pharmacokinetic studies, and interaction profiling with other therapeutic agents. Compliance with international guidelines ensures that the compound can be safely integrated into therapeutic regimens once approved.
The role of computational chemistry in studying 2-(4-methylphenyl)piperidine hydrochloride cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, metabolic pathways, and potential side effects. These predictions guide experimental design and reduce the time required to bring new drugs to market, underscoring the importance of interdisciplinary approaches in pharmaceutical research.
Future directions in research may focus on exploring derivatives of 2-(4-methylphenyl)piperidine hydrochloride that exhibit improved pharmacological profiles or novel mechanisms of action. Additionally, investigating its potential in combination therapies could open new avenues for treating complex diseases. As our understanding of biological systems continues to evolve, compounds like 2-(4-methylphenyl)piperidine hydrochloride will remain at the forefront of drug discovery efforts.
The versatility of piperidine-based scaffolds ensures that 2-(4-methylphenyl)piperidine hydrochloride will continue to be a subject of interest for academic researchers and pharmaceutical companies alike. Its unique structural features offer opportunities for innovation across multiple therapeutic domains, reinforcing its significance in modern medicinal chemistry.
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